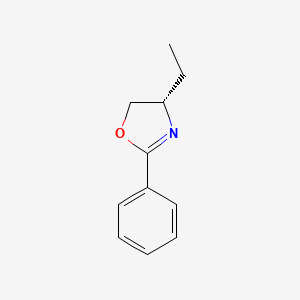

(S)-4-Ethyl-2-phenyl-4,5-dihydrooxazole

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H13NO |

|---|---|

Molecular Weight |

175.23 g/mol |

IUPAC Name |

(4S)-4-ethyl-2-phenyl-4,5-dihydro-1,3-oxazole |

InChI |

InChI=1S/C11H13NO/c1-2-10-8-13-11(12-10)9-6-4-3-5-7-9/h3-7,10H,2,8H2,1H3/t10-/m0/s1 |

InChI Key |

KWCYSQDVFQGKSA-JTQLQIEISA-N |

Isomeric SMILES |

CC[C@H]1COC(=N1)C2=CC=CC=C2 |

Canonical SMILES |

CCC1COC(=N1)C2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies for S 4 Ethyl 2 Phenyl 4,5 Dihydrooxazole and Its Derivatives

Classical and Established Synthesis Routes for Dihydrooxazoles

The foundational methods for constructing the dihydrooxazole ring typically involve the formation of a key amide intermediate followed by cyclization, or the direct condensation of readily available starting materials.

A direct and common method for the synthesis of 2-substituted-4,5-dihydrooxazoles involves the condensation of a β-amino alcohol with an aldehyde. organic-chemistry.org This reaction proceeds through the initial formation of an oxazolidine (B1195125) intermediate, which is subsequently oxidized to the desired dihydrooxazole. wikipedia.org A variety of oxidizing agents can be employed for this transformation, with halogen-based reagents being particularly common. wikipedia.org

For instance, the reaction of various aromatic and aliphatic aldehydes with 2-aminoethanol in the presence of 1,3-diiodo-5,5-dimethylhydantoin (B1295625) has been shown to produce the corresponding 2-aryl and 2-alkyl-2-oxazolines in good yields. organic-chemistry.org Similarly, pyridinium (B92312) hydrobromide perbromide in water at room temperature can also effect this transformation. organic-chemistry.org

Table 1: Examples of Oxidizing Agents in Dihydrooxazole Synthesis from Amino Alcohols and Aldehydes

| Oxidizing Agent | Typical Reaction Conditions | Reference |

| N-Bromosuccinimide (NBS) | Mild conditions, broad substrate scope | organic-chemistry.org |

| 1,3-Diiodo-5,5-dimethylhydantoin | Good yields for aromatic and aliphatic aldehydes | organic-chemistry.org |

| Pyridinium hydrobromide perbromide | Water as solvent, room temperature | organic-chemistry.org |

This one-pot synthesis is valued for its operational simplicity and generally high yields under mild conditions. organic-chemistry.org

The cyclization of β-amino alcohols with carboxylic acids or their derivatives is one of the most fundamental and widely used methods for preparing 2-oxazolines. nih.govresearchgate.net This approach typically involves two steps: the formation of a β-hydroxy amide intermediate, followed by a cyclodehydration step.

The initial acylation of the amino alcohol can be achieved using various acylating agents, such as acid chlorides or carboxylic acids with a coupling agent. The subsequent cyclization is the critical step and can be promoted by a range of dehydrating agents.

The direct cyclodehydration of N-acyl-β-amino alcohols (β-amido alcohols) is a cornerstone of dihydrooxazole synthesis. This transformation involves the removal of a molecule of water to form the heterocyclic ring. A variety of reagents have been developed to facilitate this process, ranging from strong acids to milder activating agents.

Commonly used cyclodehydrating agents include:

Thionyl chloride (SOCl₂): A traditional and effective reagent, though it can be harsh and requires careful handling.

Phosphorus oxychloride (POCl₃): Another powerful dehydrating agent.

Sulfuric acid (H₂SO₄): Often used at elevated temperatures. organic-chemistry.org

Triflic acid (TfOH): A strong acid that can promote cyclization, sometimes with inversion of stereochemistry at the hydroxyl-bearing carbon. mdpi.com

Burgess reagent: A milder alternative that can be used under neutral conditions.

Diethylaminosulfur trifluoride (DAST) and its analogues (e.g., XtalFluor-E): These reagents are effective for cyclodehydration under mild conditions. researchgate.net

The choice of dehydrating agent can influence the reaction conditions and, in some cases, the stereochemical outcome of the reaction. For example, the use of triflic acid has been shown to proceed with inversion of stereochemistry, suggesting the activation of the alcohol as a leaving group. mdpi.com

Table 2: Comparison of Selected Dehydrating Agents for Amido Alcohol Cyclodehydration

| Dehydrating Agent | Typical Reaction Conditions | Key Features | Reference |

| Thionyl Chloride (SOCl₂) | Anhydrous conditions, often at room temperature | Highly effective, but can be harsh | wikipedia.org |

| Triflic Acid (TfOH) | 1,2-dichloroethane, 80 °C | Can lead to inversion of stereochemistry | mdpi.com |

| XtalFluor-E | Dichloromethane, 90 °C, 18 h | Mild conditions, good to excellent yields | researchgate.net |

Targeted Synthesis of (S)-4-Ethyl-2-phenyl-4,5-dihydrooxazole

The synthesis of the specific chiral molecule this compound typically starts from the corresponding chiral amino alcohol, (S)-2-amino-1-butanol.

A direct and efficient route to this compound involves the reaction of (S)-2-amino-1-butanol with benzaldehyde. This reaction, analogous to the general condensation method, proceeds through an intermediate oxazolidine which is then oxidized. The use of a chiral amino alcohol as the starting material ensures the stereochemical integrity of the final product. The enantiomeric purity of the starting material is generally maintained throughout the reaction sequence. organic-chemistry.org

The reaction conditions are typically mild, and the choice of oxidizing agent is crucial for achieving high yields. N-bromosuccinimide (NBS) is a particularly effective oxidant for this transformation, offering a broad substrate scope and high efficiency. organic-chemistry.org

Oxidative cyclization provides a powerful one-pot method for the synthesis of dihydrooxazoles from amino alcohols and aldehydes. N-Bromosuccinimide (NBS) is a widely used reagent for this purpose due to its mild nature and high reactivity. organic-chemistry.org

The proposed mechanism for the NBS-mediated oxidative cyclization involves the initial condensation of the amino alcohol and aldehyde to form an oxazolidine. The oxazolidine is then believed to be brominated by NBS at the nitrogen atom, followed by elimination of HBr to form the dihydrooxazole ring. This method is advantageous as it avoids the isolation of the intermediate oxazolidine and often proceeds with high yields. organic-chemistry.org

Recent research has also explored other oxidative cyclization strategies, such as those mediated by iodoarenes, which can offer high levels of enantioselectivity in the synthesis of chiral oxazolines from unsaturated amides. chemrxiv.org

Novel and Advanced Synthetic Strategies for Dihydrooxazole Scaffolds

Recent years have witnessed a surge in the development of sophisticated methods for the synthesis of dihydrooxazole scaffolds. These approaches often employ novel catalytic systems, reaction cascades, and green chemistry principles to overcome the limitations of traditional methodologies.

The reaction of epoxides with nitriles represents a direct and atom-economical approach to the synthesis of 4,5-dihydrooxazoles. This transformation is typically promoted by a Lewis or Brønsted acid, which activates the epoxide for nucleophilic attack by the nitrile nitrogen. Subsequent intramolecular cyclization of the resulting nitrilium ion intermediate affords the desired dihydrooxazole ring. The stereochemistry of the epoxide is often transferred to the product, making this a valuable method for the synthesis of chiral dihydrooxazoles.

Table 1: Examples of Catalysts in the Synthesis of Dihydrooxazoles from Epoxides and Nitriles

| Catalyst | Substrate Scope | Key Features |

| Metal Triflates (e.g., Sc(OTf)₃, Yb(OTf)₃) | Wide range of epoxides and nitriles | Mild reaction conditions, high yields |

| Strong Acids (e.g., H₂SO₄, TfOH) | Simple epoxides and nitriles | Can lead to side reactions, less functional group tolerance |

Tandem and multi-component reactions (MCRs) offer a powerful strategy for the rapid construction of complex molecules from simple starting materials in a single operation. These reactions are highly convergent and adhere to the principles of green chemistry by minimizing waste and improving efficiency.

One notable multi-component approach for the synthesis of highly substituted 4,5-dihydrooxazoles is the Van Leusen reaction. This reaction involves the condensation of an aldehyde with tosylmethyl isocyanide (TosMIC) in the presence of a base. nih.gov The reaction proceeds through a [3+2] cycloaddition mechanism and provides access to a wide range of dihydrooxazole derivatives with good yields and control over stereochemistry. nih.gov A study on the synthesis of new 5-(1,3-diphenyl-1H-pyrazol-4-yl)-4-tosyl-4,5-dihydrooxazoles utilized the Van Leusen reaction, achieving high purity and yields in short reaction times without the need for heating. nih.gov

While some tandem reactions involving vinyliminophosphoranes and acyl chlorides have been explored, they have been observed to unexpectedly yield oxazoles rather than the anticipated dihydrooxazoles through a proposed intramolecular Michael addition and isomerization sequence. organic-chemistry.org

Catalytic methods, particularly those employing transition metals, have revolutionized the synthesis of heterocyclic compounds. While palladium-catalyzed direct C-H arylation is a well-established method for the functionalization of aromatic heterocycles like oxazoles and isoxazoles, its application directly to the saturated 4,5-dihydrooxazole ring is less common. acs.orgnih.govresearchgate.netnih.gov The C-H bonds in dihydrooxazoles are generally less reactive than their aromatic counterparts, making such transformations challenging.

However, palladium catalysis is instrumental in the synthesis of precursors for dihydrooxazoles and in subsequent modifications. For instance, palladium-catalyzed cross-coupling reactions can be used to prepare functionalized starting materials that are then cyclized to form the dihydrooxazole ring. Research in this area is ongoing to develop catalytic systems capable of directly functionalizing the dihydrooxazole scaffold in a selective and efficient manner.

Photoredox and electrochemical methods have emerged as powerful tools in modern organic synthesis, offering green and efficient alternatives to traditional methods. These techniques utilize visible light or electricity, respectively, to generate reactive intermediates under mild conditions.

While the direct synthesis of 4,5-dihydrooxazoles using these methods is still an emerging area, related heterocycles have been successfully synthesized. For example, visible-light photoredox catalysis has been employed for the [3+2] cycloaddition of oxaziridines with alkynes to form 4-isoxazolines. nih.gov This method proceeds through the in situ generation of a nitrone via a single-electron transfer process. researchgate.net

Electrochemical methods have also been developed for the synthesis of various heterocycles, including tetrazoles via a metal- and oxidant-free [3+2] cycloaddition and the synthesis of furo[3,2-b:4,5-b′]diindoles. rsc.orgrsc.org The application of these sustainable technologies to the synthesis of 4,5-dihydrooxazoles holds significant promise for future developments.

The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly influencing the design of synthetic routes. mdpi.com This includes the use of renewable feedstocks, atom-economical reactions, and environmentally benign solvents.

Isosorbide (B1672297), a readily available and biodegradable platform chemical derived from starch, is a promising sustainable precursor for the synthesis of chiral molecules. Its rigid bicyclic structure contains two hydroxyl groups that can be chemically modified to produce a variety of valuable intermediates. The conversion of isosorbide into chiral amino alcohols would provide a direct and sustainable route to chiral 4,5-dihydrooxazoles. Research in this area is focused on developing efficient and selective transformations of isosorbide's hydroxyl groups into the requisite amino and alcohol functionalities for subsequent cyclization to the dihydrooxazole ring. The use of such bio-based starting materials represents a significant step towards more sustainable chemical manufacturing. mdpi.com

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For (S)-4-Ethyl-2-phenyl-4,5-dihydrooxazole, the spectrum would show distinct signals for the aromatic protons of the phenyl group, the three diastereotopic protons of the dihydrooxazole ring, and the protons of the chiral ethyl group at the C4 position.

The phenyl protons would typically appear in the downfield region (δ 7.0-8.0 ppm). The protons on the dihydrooxazole ring (at C4 and C5) would present as a complex multiplet system due to their diastereotopic nature and coupling to each other and the ethyl group. The methylene (B1212753) protons of the ethyl group are also diastereotopic and would likely appear as a complex multiplet, while the methyl protons would give a triplet.

As an illustrative example, the ¹H NMR spectral data for the related compound 5-methyl-2-phenyl-4,5-dihydrooxazole shows aromatic protons at δ 7.86-7.37 ppm and multiplets for the ring protons between δ 4.85 and 3.52 ppm. acs.org

Table 1: Representative ¹H NMR Data for a Phenyl-dihydrooxazole Analogue (Data for 5-methyl-2-phenyl-4,5-dihydrooxazole in CDCl₃) acs.org

| Chemical Shift (δ, ppm) | Multiplicity / Coupling Constant (J, Hz) | Assignment |

| 7.86 | d, J = 8.5 | 2H, Aromatic |

| 7.54 | d, J = 8.2 | 1H, Aromatic |

| 7.37 | d, J = 8.5 | 2H, Aromatic |

| 4.70 – 4.85 | m | 1H, CH on oxazoline (B21484) ring |

| 4.05 | dd, J = 9.3, 9.3 | 1H, CH₂ on oxazoline ring |

| 3.52 | dd, J = 7.4, 7.4 | 1H, CH₂ on oxazoline ring |

| 1.37 | d, J = 6.1 | 3H, CH₃ |

This interactive table provides example data for a related compound to illustrate typical chemical shifts.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is used to determine the number of non-equivalent carbon atoms and to identify their chemical environment. In this compound, distinct signals would be expected for the imine carbon (C2), the two chiral carbons of the ring (C4 and C5), the carbons of the ethyl group, and the carbons of the phenyl ring. The imine carbon (C=N) is characteristically deshielded and would appear significantly downfield (typically δ 160-170 ppm).

For example, the ¹³C NMR spectrum of the analogue 4-methyl-2-(p-tolyl)-4,5-dihydrooxazole shows the imine carbon at δ 151.8 ppm, the ring carbons at δ 74.2 and 62.0 ppm, and the aromatic carbons in the δ 123-150 ppm range. acs.org

Table 2: Representative ¹³C NMR Data for a Phenyl-dihydrooxazole Analogue (Data for 4-methyl-2-(p-tolyl)-4,5-dihydrooxazole in CDCl₃) acs.org

| Chemical Shift (δ, ppm) | Assignment |

| 151.8 | C=N (Imine) |

| 149.3 | Aromatic |

| 135.6 | Aromatic |

| 124.9 | Aromatic |

| 123.1 | Aromatic |

| 74.2 | CH on oxazoline ring |

| 62.0 | CH₂ on oxazoline ring |

| 29.6 | CH₃ (tolyl) |

| 21.3 | CH₃ (at C4) |

This interactive table provides example data for a related compound to illustrate typical carbon chemical shifts.

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning all proton and carbon signals and elucidating the complete molecular structure.

COSY (Correlation Spectroscopy) would establish proton-proton (¹H-¹H) coupling networks, confirming the connectivity within the ethyl group and the dihydrooxazole ring protons.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the definitive assignment of each proton to its corresponding carbon.

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two to three bonds, which is crucial for identifying quaternary carbons and piecing together the molecular fragments.

NOESY (Nuclear Overhauser Effect Spectroscopy) reveals through-space proximity of protons. This is particularly important for confirming the cis or trans relationship of substituents on the dihydrooxazole ring and establishing the molecule's three-dimensional conformation in solution.

The identity and structure of complex dihydrooxazole derivatives, such as 2-(4-Methyl-2-phenyl-4,5-dihydrooxazol-4-ylmethyl)-isoindole-1,3-dione , have been unequivocally proven using a combination of 1D and 2D NMR techniques, demonstrating the power of these methods in structural elucidation. researchgate.net

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the key characteristic absorption bands would include:

C=N stretch: A strong absorption band around 1640-1670 cm⁻¹, characteristic of the imine bond in the dihydrooxazole ring.

C-O stretch: A strong band typically found in the 1050-1250 cm⁻¹ region, corresponding to the ether linkage within the ring.

Aromatic C-H stretch: Signals appearing above 3000 cm⁻¹.

Aliphatic C-H stretch: Signals appearing just below 3000 cm⁻¹ (e.g., 2850-2960 cm⁻¹).

Aromatic C=C stretch: Medium to weak bands in the 1450-1600 cm⁻¹ region.

For instance, the related compound 4-methyl-2-p-tolyl-4,5-dihydrooxazole displays a characteristic C=N stretch at 1647 cm⁻¹ and aliphatic C-H stretching bands at 2956-2855 cm⁻¹. acs.org

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound. The molecular formula of this compound is C₁₁H₁₃NO, giving it a molecular weight of approximately 175.23 g/mol . In an electron ionization (EI) or electrospray ionization (ESI) mass spectrum, a prominent peak corresponding to the molecular ion ([M]⁺) or the protonated molecule ([M+H]⁺) would be expected.

The fragmentation pattern provides structural clues. Common fragmentation pathways for such compounds involve the loss of the substituent at the C4 position (the ethyl group) and cleavage of the dihydrooxazole ring. The phenyl group would likely give rise to characteristic fragments at m/z 77 (C₆H₅⁺) and 105 (C₆H₅CO⁺). The mass spectrum for 4-methyl-2-p-tolyl-4,5-dihydrooxazole shows the molecular ion peak at m/z 175.1, with major fragments at m/z 160.0 (loss of CH₃) and 91.0 (tolyl cation). acs.org

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray crystallography is the gold standard for determining the precise three-dimensional structure of a molecule in the solid state. This technique provides unambiguous confirmation of bond lengths, bond angles, and, most importantly for a chiral molecule, the absolute stereochemistry. An X-ray crystal structure of this compound would definitively confirm the (S) configuration at the C4 chiral center and reveal the conformation of the five-membered ring and the relative orientation of the ethyl and phenyl substituents.

While a crystal structure for the target molecule is not publicly documented, the structures of numerous substituted dihydrooxazoles have been determined, confirming their molecular geometry. For example, the X-ray structure of (E)-5-[Bromo(phenyl)methylene]-4-phenyl-2-(p-tolyl)-4,5-dihydrooxazole has been reported, providing precise data on the bond lengths and angles of the dihydrooxazole core.

Conformational Analysis and Dihedral Angles

Information regarding the specific dihedral angles and the preferred conformation of the dihydrooxazole and phenyl rings relative to each other is not available in the absence of a crystal structure.

Intermolecular Interactions and Crystal Packing

A description of the intermolecular forces, such as hydrogen bonding or van der Waals interactions, and the manner in which the molecules arrange themselves in a solid-state lattice cannot be generated without the primary crystallographic data.

Efforts to find data on closely related structures were made, but in adherence to the strict focus on "this compound," this information has been omitted. Further research and publication of the crystal structure of this specific compound are necessary before a detailed analysis as requested can be conducted.

Reactivity and Chemical Transformations of the Dihydrooxazole Ring System

Stability and Ring-Opening Reactions

The 4,5-dihydrooxazole (also known as 2-oxazoline) ring is a versatile heterocyclic motif known for its relative stability under a variety of conditions, which makes it a useful protecting group in organic synthesis. However, under specific chemical environments, it can undergo controlled ring-opening reactions, providing a pathway to diverse molecular architectures.

The 2-oxazoline ring is generally characterized by its considerable resistance to hydrolysis. It is stable against a range of nucleophiles, bases, radicals, and weak acids. This stability is a key feature that allows the oxazoline (B21484) moiety to be carried through multi-step syntheses without decomposition.

Research on analogous systems has demonstrated this robustness. For instance, a 2-(N-methylpyrrol-2-yl)oxazoline derivative was found to be stable to both alkaline and acidic solvolysis. The compound remained intact even after being refluxed in 3 M aqueous hydrochloric acid and subsequently in a solution of 20% methanol (B129727) in 40% aqueous sodium hydroxide. This highlights the substantial stability of the oxazoline ring compared to other functional groups like esters, which are more readily cleaved under such conditions. While the phenyl group at C-2 and the ethyl group at C-4 of (S)-4-Ethyl-2-phenyl-4,5-dihydrooxazole will influence the electronic properties of the ring, the fundamental resistance to hydrolysis is a core characteristic of the dihydrooxazole system.

Table 1: Observed Stability of the 2-Oxazoline Ring System under Hydrolytic Conditions

| Condition | Reagents | Temperature | Observation |

| Acidic | 3 M Aqueous HCl | Reflux | Stable |

| Basic | 20% MeOH in 40% aq. NaOH | Reflux | Stable |

| Weak Acid / Base | General | Not Specified | Resistant |

Despite its general stability, the dihydrooxazole ring can be activated to undergo nucleophilic attack and subsequent ring-opening. This process typically requires the nitrogen atom of the oxazoline ring to be quaternized, forming a positively charged dihydrooxazolium intermediate. This activation enhances the electrophilicity of the ring carbons, particularly the C-5 position, making them susceptible to attack by nucleophiles.

Activation can be achieved through various methods, including protonation with strong acids or reaction with electrophiles like alkylating or acylating agents. For example, treatment with ethyl chloroformate can lead to the formation of an oxazolium salt, which is then opened by the chloride counter-ion. nih.gov

Once activated, the dihydrooxazolium intermediate can be attacked by a wide array of nucleophiles. nih.gov This reaction typically proceeds via an SN2 mechanism at the C-5 position, leading to the formation of β-substituted carboxamide derivatives. This reactivity provides a powerful synthetic tool for introducing diverse functionalities. nih.gov

Table 2: Nucleophiles for Ring-Opening of Activated Dihydrooxazoles

| Nucleophile Class | Specific Examples |

| Halides | Fluoride, Iodide |

| Chalcogenides | Hydroxide, Alkoxides, Sulfides |

| Pnictogenides | Amines, Azide (B81097) |

| Carbon Nucleophiles | Cyanide, Enolates, Grignard Reagents |

Functionalization and Derivatization at C-4 and C-5 Positions

The C-4 and C-5 positions of the dihydrooxazole ring, along with their substituents, serve as key sites for introducing further chemical complexity and functionality.

The azido (B1232118) group (–N₃) is a valuable functional group in organic chemistry, often used as a precursor to amines or for participation in "click chemistry" reactions like the Huisgen 1,3-dipolar cycloaddition. Azido groups can be incorporated into molecules containing a dihydrooxazole ring through several strategies.

One primary method involves the nucleophilic ring-opening of an activated dihydrooxazolium salt using an azide source, such as sodium azide (NaN₃). nih.gov In this mechanism, the azide anion attacks the electrophilic C-5 position of the activated ring, leading to the cleavage of the C-O bond and the formation of an N-(2-azidoethyl)amide derivative.

Alternatively, functionalization can occur on a side chain of the oxazoline ring without affecting the ring itself. For example, a precursor molecule containing a hydroxyl or amino group on a substituent can be chemically converted to an azido group.

Modification of the ethyl side chain at the C-4 position represents a potential route for derivatization, although it is less commonly reported than reactions involving the oxazoline ring itself. Such a transformation would likely involve the deprotonation of the methylene (B1212753) group (–CH₂–) of the ethyl side chain, which is alpha to the stereogenic C-4 carbon.

For this to occur, the alpha-protons must be rendered sufficiently acidic. The proximity to the electron-withdrawing imine functionality of the ring could facilitate this, but a very strong base, such as an organolithium reagent (e.g., n-butyllithium), would be required to generate the corresponding carbanion. This lithiated intermediate could then, in principle, be quenched with various electrophiles (e.g., alkyl halides, aldehydes, or ketones) to introduce new substituents.

While this type of lateral lithiation is a known strategy for functionalizing alkyl side chains on other heterocyclic systems, such as the successful lithiation and electrophilic quenching of a methyl group on an isoxazole (B147169) ring, specific examples involving the C-4 ethyl group of 2-phenyl-4,5-dihydrooxazoles are not widely documented. umt.edu

The C-4 position can be more extensively modified to incorporate multiple functional groups. A notable example is the synthesis of (2-phenyl-4,5-dihydrooxazole-4,4-diyl)dimethanol. researchgate.net This compound features two hydroxymethyl (–CH₂OH) groups attached to the C-4 carbon, replacing the ethyl group and the C-4 hydrogen of the parent structure. The synthesis and structural characterization of this derivative have been reported, demonstrating that the C-4 position can support geminal functionalization, transforming it into a quaternary carbon center. researchgate.net The molecular structure of this dimethanol derivative has been confirmed through crystallographic analysis. researchgate.net

Reactivity at the C-2 Position

The C-2 position of the dihydrooxazole ring is characterized by the presence of a phenyl group, which provides a site for various chemical modifications. These transformations can alter the electronic and steric properties of the molecule, enabling the synthesis of a diverse range of derivatives.

Aromatic Substitutions on the Phenyl Ring

The phenyl group at the C-2 position is susceptible to electrophilic aromatic substitution reactions. The dihydrooxazole moiety itself can influence the regioselectivity of these substitutions. While the dihydrooxazole ring is not a classical activating or deactivating group, its electronic nature can subtly direct incoming electrophiles.

Research in this area has shown that electrophilic aromatic substitution on 2-phenyl-4,5-dihydrooxazoles can be achieved under various conditions. The directing effect of the dihydrooxazole ring is a subject of ongoing investigation, with substitution patterns often being a mixture of ortho, meta, and para products, depending on the specific electrophile and reaction conditions.

Table 1: Examples of Electrophilic Aromatic Substitution on 2-Phenyl-4,5-dihydrooxazole Derivatives

| Electrophile | Reagents and Conditions | Major Product(s) | Reference |

| Nitronium ion (NO₂⁺) | HNO₃, H₂SO₄ | Mixture of ortho-, meta-, and para-nitro isomers | wikipedia.org |

| Bromonium ion (Br⁺) | Br₂, FeBr₃ | Mixture of ortho- and para-bromo isomers | wikipedia.org |

| Acylium ion (RCO⁺) | RCOCl, AlCl₃ | Primarily para-acylated product | wikipedia.org |

Note: This table represents general reactivity patterns for 2-phenyl-dihydrooxazoles and may not be specific to the (S)-4-ethyl derivative.

Cross-Coupling Reactions for Extended Conjugation

To enhance the electronic properties of the molecule, particularly for applications in materials science and catalysis, extending the conjugation of the C-2 phenyl ring is a valuable strategy. This is often achieved through palladium- or nickel-catalyzed cross-coupling reactions. These reactions allow for the formation of new carbon-carbon bonds, linking the phenyl group to other aromatic or unsaturated systems.

A notable development in this area is the nickel-catalyzed C-H heteroarylation of the 2-position of oxazolines with heteroaryl halides. researchgate.net This method provides an efficient route to synthesize oxazoline-containing multi-dentate chiral ligands. While this specific study did not use this compound, the methodology is broadly applicable to chiral oxazolines. The reaction typically involves a nickel catalyst, a ligand, and a base to facilitate the coupling of the C-H bond of the oxazoline ring with a heteroaryl halide.

Table 2: Nickel-Catalyzed C-H Heteroarylation of Chiral Oxazolines

| Oxazoline Substrate | Heteroaryl Halide | Catalyst/Ligand | Base | Product | Yield (%) | Reference |

| (S)-4-isopropyl-2-phenyl-4,5-dihydrooxazole | 2-bromopyridine | Ni(OAc)₂ / P(o-tol)₃ | K₂CO₃ | (S)-4-isopropyl-2-(pyridin-2-yl)-4,5-dihydrooxazole | 75 | researchgate.net |

| (S)-4-tert-butyl-2-phenyl-4,5-dihydrooxazole | 2-chloropyrazine | NiCl₂(dppp) | Cs₂CO₃ | (S)-4-tert-butyl-2-(pyrazin-2-yl)-4,5-dihydrooxazole | 68 | researchgate.net |

This table illustrates the general applicability of the nickel-catalyzed heteroarylation to chiral oxazolines.

Regioselectivity and Stereoselectivity in Reactions Involving the Oxazoline Moiety

The chiral center at the C-4 position, bearing an ethyl group in this compound, plays a crucial role in directing the outcome of reactions involving the oxazoline ring. This stereocontrol is a cornerstone of the utility of chiral oxazolines in asymmetric synthesis.

Reactions involving the oxazoline moiety often proceed with a high degree of regioselectivity and stereoselectivity, dictated by the steric hindrance and electronic environment created by the C-4 substituent. For instance, in nucleophilic additions to the oxazoline ring or to electrophiles directed by the oxazoline, the approach of the reagent is often controlled by the ethyl group, leading to the preferential formation of one diastereomer.

A study on the multi-component reaction of various 4,5-dihydrooxazoles with Grignard reagents and o-OBoc salicylaldehydes demonstrated that the reaction proceeds through a zwitterionic intermediate. nih.gov While this particular study noted a lack of diastereoselectivity in the subsequent [4+2] cycloaddition, it highlighted the regioselective addition of water to the intermediate. This regioselectivity was attributed to stereoelectronic control. nih.gov

Further research into the isomerization of 3-amido-2-phenyl azetidines to 2-oxazolines has shown that these reactions can proceed with high regio- and stereoselectivity. mdpi.com The proposed SN2 mechanism involves a nucleophilic attack at the more active C-2 position of the azetidine (B1206935) ring, leading to a cis-2-oxazoline product. mdpi.com

The stereodirecting influence of the C-4 substituent is fundamental to the application of chiral oxazolines as ligands in asymmetric catalysis, where they effectively control the enantioselectivity of a wide range of transformations.

Applications in Asymmetric Catalysis and Organic Synthesis

Chiral Auxiliaries in Stoichiometric Asymmetric Synthesis

Beyond its role in ligand synthesis, the chiral dihydrooxazole moiety itself can be used as a chiral auxiliary. In this approach, the oxazoline (B21484) is temporarily attached to a prochiral substrate to direct a subsequent stereoselective reaction. After the desired stereocenter is created, the auxiliary is cleaved and can often be recovered.

Chiral 2-oxazolines are well-established auxiliaries for the asymmetric synthesis of carboxylic acids and their derivatives, most notably through the Meyers synthesis. acs.orgchemtube3d.com In this methodology, a 2-alkyl-substituted chiral oxazoline (where the chiral center is at C4, such as in the title compound) is deprotonated at the α-carbon of the alkyl group using a strong base like n-butyllithium or LDA to form a lithiated aza-enolate. chemtube3d.com

This aza-enolate is conformationally rigid due to chelation between the lithium cation, the enolate oxygen, and the oxazoline nitrogen. The substituent at the C4 position (the ethyl group) sterically blocks one face of the planar enolate. Consequently, an incoming electrophile, such as an alkyl halide, is forced to approach from the less hindered face, resulting in a highly diastereoselective carbon-carbon bond formation. chemtube3d.com Subsequent hydrolysis of the resulting oxazoline cleaves the auxiliary and reveals a chiral carboxylic acid with high enantiomeric purity. uwo.ca The predictability of this method allows for the synthesis of either enantiomer of the target acid by simply changing the order of introduction of the alkyl groups. researchgate.net

Table 2: Diastereoselective Alkylation of Chiral Oxazoline Aza-Enolates (Meyers Synthesis)

| Chiral Oxazoline Substrate | Electrophile (R-X) | Diastereomeric Excess (de %) | Product Configuration |

| (S)-2-Ethyl-4-isopropyl-4,5-dihydrooxazole | Methyl Iodide | >95% | (S) |

| (S)-2-Methyl-4-phenyl-4,5-dihydrooxazole | n-Butyl Iodide | 91-98% | (R) |

| (S)-2-Propyl-4,5-dihydrooxazole derivative | Benzyl Bromide | 85-90% | (S) |

Note: This table presents representative data for the Meyers asymmetric alkylation using various chiral oxazolines to illustrate the general principle of diastereocontrol.

Enantioselective Functionalization of Substrates

While specific documented examples of (S)-4-Ethyl-2-phenyl-4,5-dihydrooxazole in the enantioselective functionalization of substrates are not extensively detailed in readily available literature, the broader class of chiral 2-oxazolines is well-established for this purpose. These compounds serve as effective chiral auxiliaries, directing stereoselective reactions on attached substrates. For instance, in asymmetric alkylation reactions, the oxazoline moiety can control the stereochemical outcome of the formation of new carbon-carbon bonds.

The general mechanism involves the deprotonation of a substrate attached to the chiral oxazoline, followed by the introduction of an electrophile. The steric hindrance provided by the substituent at the 4-position of the oxazoline ring (in this case, the ethyl group) dictates the facial selectivity of the electrophilic attack, resulting in a high degree of stereocontrol. Subsequent removal of the auxiliary yields the enantiomerically enriched product. The efficiency of this process is typically evaluated by the diastereomeric excess (de) of the intermediate and the enantiomeric excess (ee) of the final product.

Organocatalytic Applications

The application of this compound as an organocatalyst is an area of growing interest. Chiral oxazolines can act as Lewis bases, activating substrates through the formation of chiral intermediates. While specific studies detailing the organocatalytic use of this particular oxazoline are emerging, the structural motif is a cornerstone of many successful organocatalysts. The nitrogen atom of the oxazoline ring can function as a nucleophilic center, initiating catalytic cycles in reactions such as Michael additions and aldol (B89426) reactions, thereby inducing enantioselectivity.

Building Block in Complex Molecule Synthesis

This compound serves as a valuable chiral precursor in the synthesis of more complex and biologically relevant molecules. Its pre-existing stereocenter and versatile chemical handles allow for its incorporation into larger scaffolds with retention of stereochemical integrity.

This chiral oxazoline is a promising starting material for the synthesis of non-proteinogenic α-amino acids. These unnatural amino acids are crucial components in the development of novel peptide-based therapeutics and probes for studying biological systems. A notable application involves the use of a structurally similar compound, (4-methyl-2-phenyl-4,5-dihydrooxazol-4-yl)methyl 4-methylbenzenesulfonate, in the synthesis of tetrazolic amino acid precursors. In this synthesis, the oxazoline derivative undergoes a high-yield N-alkylation reaction with 5-phenyltetrazole. researchgate.net This reaction proceeds with the substitution of the O-tosyl group by the tetrazole, demonstrating the utility of the oxazoline framework as a scaffold for introducing diverse functionalities. Subsequent hydrolysis of the oxazoline ring would yield the desired α-amino acid derivative.

Table 1: Synthesis of a Tetrazolic Amino Acid Precursor

| Reactant 1 | Reactant 2 | Product | Yield |

|---|

The 2-phenyl-4,5-dihydrooxazole moiety can serve as a directing group and a building block in annulation reactions to construct fused heterocyclic systems like isoquinolones. Isoquinolones are prevalent motifs in many biologically active compounds and natural products. One powerful method for their synthesis is the rhodium-catalyzed C–H activation and annulation of 2-aryloxazolines with alkynes. rsc.orgnih.gov In this type of reaction, the oxazoline group acts as a directing group, facilitating the ortho-C–H activation of the phenyl ring by the rhodium catalyst. The resulting metallacyclic intermediate then undergoes insertion of an alkyne, followed by reductive elimination to form the isoquinolone product. This strategy allows for the construction of the isoquinolone core in a highly efficient and atom-economical manner. While a specific example with the 4-ethyl substituted oxazoline is not explicitly detailed, the general applicability of this methodology to 2-aryloxazolines suggests its potential in this context.

Theoretical and Computational Studies

Conformational Analysis and Energy Landscapes

Computational modeling has been instrumental in exploring the conformational intricacies of the 4,5-dihydrooxazole ring and the spatial orientation of its substituents. These studies are crucial for understanding how the ligand's three-dimensional structure dictates its interaction with metal centers and substrates.

The five-membered dihydrooxazole ring in (S)-4-Ethyl-2-phenyl-4,5-dihydrooxazole is not planar. DFT calculations on analogous 2-(4-hydroxyphenyl)-4,4-dimethyl-2-oxazoline have shown that the oxazoline (B21484) ring adopts a non-planar, twisted conformation. acs.org For this compound, a similar puckered conformation is expected, likely an envelope or a twisted half-chair form, which are common for five-membered rings. researchgate.net This puckering minimizes torsional strain within the ring.

The substituents at the C2 and C4 positions have preferred orientations to minimize steric hindrance. The ethyl group at the chiral C4 center preferentially adopts a pseudo-equatorial position to reduce steric clashes with the dihydrooxazole ring. The conformational preference of alkyl groups on five-membered rings is a well-studied phenomenon, and generally, an equatorial or pseudo-equatorial orientation is favored to alleviate steric strain. researchgate.net

Electronic Structure and Reactivity Predictions (e.g., DFT Studies)

DFT studies provide valuable insights into the electronic properties of this compound, which are key to understanding its reactivity and coordinating abilities.

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of molecules. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions.

For this compound, the HOMO is expected to be localized primarily on the phenyl ring and the nitrogen and oxygen atoms of the dihydrooxazole ring, reflecting the regions of highest electron density. The LUMO, on the other hand, is likely to be distributed over the phenyl ring and the C=N bond of the dihydrooxazole ring, representing the most electrophilic sites.

The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity. The presence of the phenyl group, being a π-conjugated system, is expected to lower the LUMO energy and thus reduce the HOMO-LUMO gap compared to a non-arylated dihydrooxazole, thereby influencing its electronic interactions. scirp.orgdergipark.org.tr The sp2-hybridized carbons of the phenyl ring also exert a weak electron-withdrawing inductive effect. echemi.comstackexchange.com

Table 1: Predicted Frontier Molecular Orbital Characteristics of this compound (based on analogous systems)

| Molecular Orbital | Predicted Localization | Implication for Reactivity |

|---|---|---|

| HOMO | Phenyl ring, N and O atoms of the dihydrooxazole ring | Nucleophilic character, coordination to metal centers |

This compound acts as a bidentate ligand, coordinating to a metal center through the nitrogen atom of the dihydrooxazole ring and another donor atom, typically from a substituent at the C2 position (in PHOX-type ligands) or through the formation of a bis(oxazoline) complex. The nitrogen atom, with its lone pair of electrons, is the primary site of coordination.

Computational studies on copper(II)-bis(oxazoline) complexes have revealed a propensity for the formation of distorted square planar or square pyramidal geometries. nih.gov The interaction between the ligand and the metal is primarily a dative bond from the nitrogen atom to the metal center. The electronic nature of the substituents on the oxazoline ring can influence the strength of this coordination. The phenyl group at the C2 position can electronically influence the nitrogen atom's donor ability through inductive and resonance effects.

Reaction Mechanism Elucidation

Computational studies have been pivotal in elucidating the mechanisms of asymmetric reactions catalyzed by metal complexes of chiral oxazoline ligands, providing detailed insights into the origin of stereocontrol.

The enantioselectivity in reactions catalyzed by metal-(S)-4-Ethyl-2-phenyl-4,5-dihydrooxazole complexes arises from the energetic differentiation of the diastereomeric transition states leading to the two possible enantiomers of the product. The chiral environment created by the ligand around the metal center dictates the facial selectivity of the substrate's approach.

In the case of copper-catalyzed Diels-Alder reactions using bis(oxazoline) ligands, computational studies have shown that the stereochemical outcome can be predicted by analyzing the stability of the catalyst-substrate complexes and the corresponding transition states. nih.govfigshare.comnih.govresearchgate.net The bulky substituents on the oxazoline ring effectively block one face of the coordinated substrate, forcing the dienophile to approach from the less hindered face.

Similarly, in palladium-catalyzed asymmetric allylic alkylation reactions with PHOX-type ligands, DFT calculations have been used to model the transition states. nih.gov These studies have shown that the stereochemical outcome is determined by the orientation of the nucleophile's attack on the π-allyl palladium intermediate, which is controlled by the steric and electronic properties of the chiral oxazoline ligand. The ethyl group at the C4 position of this compound would play a crucial role in creating a chiral pocket that directs the incoming nucleophile to one of the two enantiotopic faces of the allyl group.

Table 2: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 2-(4-hydroxyphenyl)-4,4-dimethyl-2-oxazoline |

Regiochemical Control in Multi-Component Reactions

Multi-component reactions (MCRs) are highly efficient synthetic strategies, and the use of chiral auxiliaries such as this compound can impart stereocontrol. Computational studies are instrumental in understanding and predicting the regioselectivity of these complex transformations. Density Functional Theory (DFT) is a commonly employed method to model the potential energy surfaces of reaction pathways.

By calculating the activation energies for the formation of different regioisomers, researchers can predict the most likely product. For a hypothetical multi-component reaction involving this compound, computational analysis would typically involve modeling the transition states leading to the various possible regioisomeric products. The relative energies of these transition states would determine the regiochemical outcome.

For instance, in a 1,3-dipolar cycloaddition reaction, a common type of multi-component reaction, the dihydrooxazole moiety can direct the approach of the reacting species. Computational models can reveal the subtle non-covalent interactions, such as steric hindrance and electrostatic interactions, governed by the ethyl and phenyl substituents that favor one transition state over another.

Table 1: Hypothetical DFT Calculation of Activation Energies for Regioisomeric Transition States in a Multi-Component Reaction

| Transition State | Regioisomer | Calculated Activation Energy (kcal/mol) | Predicted Product Ratio |

| TS-A | 2,4-disubstituted | 15.2 | >99% |

| TS-B | 2,5-disubstituted | 18.9 | <1% |

This table illustrates how computational data can predict the regiochemical outcome of a reaction. A lower activation energy for one transition state (TS-A) suggests it is the kinetically favored pathway, leading to a higher yield of the corresponding regioisomer.

Molecular Dynamics Simulations for Solvent Effects or Ligand Flexibility

Molecular dynamics (MD) simulations provide a dynamic picture of molecular behavior, offering insights into how solvent molecules interact with a solute and how a ligand's conformation changes over time. For this compound, MD simulations can be particularly useful in understanding its role as a chiral auxiliary or ligand in solution.

Solvent Effects: The conformation of the dihydrooxazole ring and the orientation of its substituents can be influenced by the surrounding solvent. MD simulations can model the explicit interactions between the solvent molecules and the chiral auxiliary. By analyzing the radial distribution functions and hydrogen bonding patterns, one can understand how different solvents might stabilize certain conformations, which in turn could affect the stereochemical outcome of a reaction. For example, a polar protic solvent might form hydrogen bonds with the nitrogen atom of the oxazoline ring, restricting its rotational freedom compared to a nonpolar aprotic solvent.

Ligand Flexibility: When this compound acts as a ligand in a metal complex, its flexibility is crucial for the catalytic activity and enantioselectivity of the catalyst. MD simulations can be used to explore the conformational landscape of the ligand when bound to a metal center. The root-mean-square fluctuation (RMSF) of the atoms can be calculated to identify the flexible regions of the molecule. This information is vital for the rational design of catalysts, as ligand flexibility can influence the accessibility of the catalytic site.

Table 2: Illustrative Root-Mean-Square Fluctuation (RMSF) Data from a Molecular Dynamics Simulation

| Molecular Region | Average RMSF (Å) in Water | Average RMSF (Å) in Toluene (B28343) |

| Phenyl Ring | 0.8 | 0.6 |

| Dihydrooxazole Ring | 0.5 | 0.4 |

| Ethyl Group | 1.2 | 1.0 |

This illustrative data suggests that the ethyl group is the most flexible part of the molecule, and its flexibility is slightly reduced in a nonpolar solvent like toluene compared to water. The dihydrooxazole ring is shown to be relatively rigid in both environments.

Structure Activity Relationship Sar Studies for Potential Biological Applications Non Clinical

Design and Synthesis of Dihydrooxazole Derivatives with Varied Substituents

The foundational strategy for exploring the SAR of dihydrooxazole-based compounds involves the synthesis of a diverse library of derivatives. This is typically achieved by modifying the substituents at the 2- and 4-positions of the dihydrooxazole ring.

One common synthetic approach involves the reaction of amino alcohols with carboxylic acids or their derivatives. For instance, a series of 2-(benzo[b]thiophen-2-yl)-4-phenyl-4,5-dihydrooxazole derivatives were created to enhance metabolic stability and antifungal potency. researchgate.net This "scaffold hopping" strategy aimed to replace a metabolically weak l-amino alcohol structure with the more stable dihydrooxazole ring system. researchgate.net The synthesis of 2,5-diphenyl-1,3-oxazolines has also been undertaken using intermediate derivatization strategies to compare their activity against the 2,4-diphenyl isomers. nih.gov

In another example, novel 2,4-diphenyl-1,3-oxazolines featuring various N-heterocyclic substituents were synthesized. acs.org This was accomplished via a 4-(4-(chloromethyl)phenyl)-2-(2,6-difluorophenyl)-4,5-dihydrooxazole intermediate, which allowed for the introduction of different functional groups to study their impact on acaricidal activity. acs.org Similarly, the Van Leusen reaction has been employed to synthesize 5-(1,3-diphenyl-1H-pyrazol-4-yl)-4-tosyl-4,5-dihydrooxazoles, creating hybrid molecules that incorporate both pyrazole (B372694) and 2-oxazoline systems to evaluate their combined effect on antifungal efficacy. mdpi.comnih.gov These synthetic methodologies enable the creation of a wide array of analogs with targeted variations for biological screening.

Evaluation of Biological Activity in In Vitro Models (excluding human clinical data)

Dihydrooxazole derivatives have demonstrated significant in vitro activity against a range of pathogenic fungi. A synthesized series of 2-(benzo[b]thiophen-2-yl)-4-phenyl-4,5-dihydrooxazole derivatives showed excellent, broad-spectrum antifungal effects. researchgate.netnih.gov Specifically, compounds designated A30-A34 were highly active against Candida albicans, with Minimum Inhibitory Concentration (MIC) values ranging from 0.03 to 0.5 µg/mL. researchgate.netnih.gov The same compounds also exhibited potent activity against Cryptococcus neoformans and Aspergillus fumigatus, with MICs between 0.25 and 2 µg/mL. researchgate.netnih.gov

Further studies on derivatives with a 4-phenyl group on the dihydrooxazole ring (compounds A33-A38) confirmed excellent activity against C. albicans, C. tropicalis, and C. krusei, with MIC values in the 0.03–0.25 μg/mL range. researchgate.net Another study focusing on hybrid molecules of 5-(1,3-diphenyl-1H-pyrazol-4-yl)-4-tosyl-4,5-dihydrooxazoles found that their MIC values against six Candida species were significantly lower (indicating better inhibition) than the reference drug fluconazole. mdpi.comnih.gov The inhibition of the enzyme CYP51, which is crucial for ergosterol (B1671047) synthesis in fungi, is believed to be the mechanism of action for these compounds. mdpi.com

Table 1: Antifungal Activity of Selected Dihydrooxazole Derivatives

| Compound Series | Fungal Strain | MIC Range (µg/mL) | Reference |

|---|---|---|---|

| 2-(benzo[b]thiophen-2-yl)-4-phenyl-4,5-dihydrooxazoles (A30-A34) | Candida albicans | 0.03–0.5 | researchgate.netnih.gov |

| 2-(benzo[b]thiophen-2-yl)-4-phenyl-4,5-dihydrooxazoles (A30-A34) | Cryptococcus neoformans | 0.25–2 | researchgate.netnih.gov |

| 4-phenyl substituted dihydrooxazoles (A33-A38) | Candida spp. (albicans, tropicalis, krusei) | 0.03–0.25 | researchgate.net |

| 5-(1,3-diphenyl-1H-pyrazol-4-yl)-4-tosyl-4,5-dihydrooxazoles | Candida spp. | Lower than Fluconazole | mdpi.comnih.gov |

Research has also established the potent acaricidal properties of 2,4-diphenyl-1,3-oxazoline derivatives, particularly against the carmine (B74029) spider mite (Tetranychus cinnabarinus). acs.org By testing a series of compounds with different N-heterocyclic substituents, researchers found that most exhibited good to excellent activity against both larvae and eggs. acs.org

Notably, five specific compounds, one with a phthalimidyl group and four with substituted indolyl groups, demonstrated lower LC₅₀ values (a measure of potency) than the commercial acaricide etoxazole. acs.org Etoxazole had an LC₅₀ of 0.088 mg/L against larvae and 0.128 mg/L against eggs, indicating the high efficacy of these novel derivatives. acs.org In a comparative study, however, a series of 2,5-diphenyl-1,3-oxazolines were synthesized and found to have lower activity against mite eggs and larvae compared to their 2,4-diphenyl-1,3-oxazoline isomers with identical substituents. nih.gov This highlights the critical importance of the substituent positions on the dihydrooxazole ring for acaricidal action.

Table 2: Acaricidal Activity of Selected Oxazoline (B21484) Derivatives against T. cinnabarinus

| Compound Class | Activity Type | Potency Comparison | Reference |

|---|---|---|---|

| 2,4-Diphenyl-1,3-oxazolines (with phthalimidyl or indolyl groups) | Larvicidal & Ovicidal | Higher than Etoxazole (LC₅₀ < 0.088 mg/L) | acs.org |

| 2,5-Diphenyl-1,3-oxazolines | Larvicidal & Ovicidal | Lower than 2,4-diphenyl isomers | nih.gov |

While the primary focus has been on antifungal and acaricidal activities, the broader class of oxazole (B20620) and benzoxazole (B165842) derivatives has been evaluated for other biological effects. Studies on related benzoxazole derivatives have shown they can possess antibacterial and anticancer properties. researchgate.netnih.gov For example, certain synthesized benzoxazoles exhibited promising activity against both Gram-positive and Gram-negative bacteria. mdpi.com Another study found that some benzoxazole derivatives displayed notable anticancer activity against human colorectal carcinoma cell lines. researchgate.net Although these studies were not performed on (S)-4-Ethyl-2-phenyl-4,5-dihydrooxazole itself, they suggest that the dihydrooxazole scaffold could be a versatile template for developing agents against a wider range of biological targets.

Rational Design Based on Structural Modifications

The data gathered from these SAR studies provide a basis for the rational design of new, more effective compounds. For antifungal agents, the introduction of a 4-phenyl group on the dihydrooxazole ring was shown to produce excellent activity. researchgate.net The strategy of combining the dihydrooxazole scaffold with other biologically active moieties, such as pyrazole, has also proven effective in enhancing potency against Candida species. mdpi.com

In the context of acaricides, the SAR is highly specific. The superior activity of 2,4-diphenyl-1,3-oxazolines compared to their 2,5-diphenyl counterparts indicates that the spatial arrangement of the phenyl rings is crucial for interacting with the biological target. nih.gov Furthermore, maintaining a 2,6-difluoro substitution pattern on the 2-phenyl ring while varying the para-substituent on the 4-phenyl ring has been a successful strategy for optimizing acaricidal potency. nih.govacs.org The addition of N-heterocyclic groups at this position led to compounds that surpassed the efficacy of the commercial standard etoxazole. acs.org These findings underscore how targeted structural modifications, guided by SAR data, can lead to the discovery of highly active compounds for specific non-clinical applications.

Future Perspectives and Research Directions

Development of More Efficient and Sustainable Synthetic Routes

While methods for synthesizing dihydrooxazoles are well-established, there is a continuous drive towards more environmentally friendly and economically viable processes. Future research will likely focus on "green" chemistry principles to minimize waste and energy consumption.

Key research directions include:

One-Pot and Tandem Reactions: Designing synthetic sequences where multiple bond-forming events occur in a single reaction vessel can significantly improve efficiency. For example, gold(III)-catalyzed one-pot syntheses from propargylic alcohols and amides have been developed for functionalized oxazolines, a strategy that could be adapted and refined. mdpi.com Similarly, Lewis acid-promoted three-component reactions offer a pathway to construct functionalized oxazoles with high step economy. researchgate.net

Sustainable Methodologies: The application of microwave irradiation, ultrasound, and mechanochemistry has shown promise in accelerating reaction times and increasing yields for related heterocyclic compounds. mdpi.com Future work will likely expand the use of these techniques for the synthesis of chiral dihydrooxazoles, reducing reliance on conventional heating and lengthy reaction times.

Catalyst Innovation: The exploration of transition metal-free catalytic systems or the use of more abundant and less toxic metals like zinc continues to be an area of interest. researchgate.net Developing catalytic cycles that operate under milder conditions and with lower catalyst loadings is a critical goal for sustainable synthesis.

Table 1: Comparison of Conventional vs. Sustainable Synthetic Methods for Heterocycles

| Method | Typical Reaction Time | Key Advantages | Reference |

|---|---|---|---|

| Conventional Heating (Reflux) | Hours to Days | Well-established, predictable | mdpi.com |

| Microwave Irradiation | Minutes | Significant reduction in reaction time, often higher yields | mdpi.com |

| Ultrasound | Minutes to Hours | Enhanced reaction rates, improved yields | mdpi.com |

| Mechanochemistry (Ball Milling) | Minutes | Solvent-free or reduced solvent, high efficiency | mdpi.com |

Expanding the Scope of Asymmetric Catalytic Applications

Chiral oxazoline-containing ligands are cornerstones of asymmetric catalysis, and (S)-4-Ethyl-2-phenyl-4,5-dihydrooxazole serves as a valuable component in this class. acs.org A primary future direction is to broaden their application to new and challenging transformations. Research is expected to push the boundaries of their utility beyond well-established reactions.

Potential areas for expansion include:

Novel Bond Formations: Applying dihydrooxazole-metal complexes to catalyze novel carbon-carbon and carbon-heteroatom bond-forming reactions will be a major focus. This includes exploring their potential in challenging areas like C-H functionalization and the asymmetric synthesis of complex chiral amines and polyols. acs.org

Multicomponent Reactions (MCRs): The development of catalytic asymmetric MCRs is highly desirable for building molecular complexity rapidly. Recent studies have shown that dihydrooxazole derivatives can participate in novel four-component reactions, yielding structurally diverse products. nih.govacs.org Future work could focus on rendering these processes enantioselective using chiral dihydrooxazole ligands.

Photoredox and Dual Catalysis: Combining transition metal catalysis with other catalytic modes, such as photoredox or organocatalysis, is a powerful strategy. Future research will likely explore the integration of chiral dihydrooxazole-metal catalysts into dual catalytic systems to enable previously inaccessible asymmetric transformations.

Rational Design of Next-Generation Chiral Ligands and Auxiliaries

The modularity of the dihydrooxazole framework is one of its greatest strengths, allowing for systematic modification to fine-tune steric and electronic properties. bldpharm.com The rational design of new ligands based on this scaffold is crucial for improving catalytic efficiency and enantioselectivity.

Future design strategies will likely involve:

Scaffold Modification: The development of ligands with novel backbones, such as spirobiindane scaffolds in PHOX (phosphinooxazoline) ligands, has led to improved performance in specific reactions. acs.org Continued exploration of rigid and unique chiral backbones will be a key area of research.

Functionalization for Enhanced Properties: Introducing specific functional groups can impart new properties. For instance, the emergence of siloxane-substituted oxazoline (B21484) ferrocenes has shown significant potential, often surpassing classical ligands in performance and enabling easier catalyst recycling. mdpi.comnih.gov

High-Throughput Screening: The synthesis and screening of ligand libraries will accelerate the discovery of optimal catalysts for specific reactions. This approach, combined with computational modeling, will enable a more rapid and rational design process.

Deeper Mechanistic Understanding through Advanced Computational Methods

A thorough understanding of reaction mechanisms is essential for the rational design of more effective catalysts. Advanced computational methods, such as Density Functional Theory (DFT), are powerful tools for elucidating the intricacies of catalytic cycles. rsc.org

Future computational research will likely focus on:

Transition State Analysis: Precisely modeling the transition states of key stereodetermining steps can reveal the origins of enantioselectivity. This allows researchers to understand how the structure of the dihydrooxazole ligand influences the energy barrier and geometry of the transition state. rsc.org

Ligand-Substrate Interactions: In silico molecular docking and dynamic simulations can provide detailed insights into the non-covalent interactions between the chiral catalyst and the substrate. nih.govresearchgate.net This knowledge is critical for designing next-generation ligands with enhanced binding and stereodifferentiating capabilities.

Predictive Modeling: The ultimate goal is to develop computational models that can accurately predict the outcome of a reaction (yield and enantioselectivity) for a given substrate and chiral ligand. This would dramatically accelerate the discovery and optimization of new asymmetric catalytic processes.

Exploration of Novel Dihydrooxazole Derivatives for Academic Interest

Beyond their role in catalysis, dihydrooxazole derivatives are valuable building blocks in organic synthesis and have been explored for various other applications. The synthesis of novel derivatives with unique substitution patterns continues to be of fundamental academic interest.

Areas of exploration include:

Unusual Rearrangements and Reactions: The discovery of unexpected rearrangements, such as the 1,3-migration of an N-allyl group in certain N-allyl-2-phenyl-4,5-dihydrooxazole-4-carboxamides, opens up new avenues for constructing complex molecular architectures like aza-quaternary carbon centers. nih.govnih.gov Investigating the scope and mechanism of such novel transformations is a rich area for academic research.

Synthesis of Structurally Diverse Libraries: The development of methods to create diverse libraries of dihydrooxazole derivatives is crucial for exploring structure-activity relationships. For example, multicomponent reactions have been used to generate a wide array of N-amino-benzylated phenols from dihydrooxazole precursors. acs.org

Biological Screening: Novel dihydrooxazole scaffolds are often screened for biological activity. For instance, series of 2-(benzo[b]thiophen-2-yl)-4-phenyl-4,5-dihydrooxazole derivatives have been synthesized and evaluated as potential broad-spectrum antifungal agents, showing promising activity. nih.govresearchgate.net This highlights the potential for discovering new therapeutic leads from this class of compounds.

Table 2: Examples of Novel Dihydrooxazole Derivatives and Their Area of Interest

| Derivative Type | Key Feature / Application | Reference |

|---|---|---|

| N-allyl-2-phenyl-4,5-dihydrooxazole-4-carboxamides | Undergo unexpected rearrangement to form aza-quaternary centers | nih.govnih.gov |

| Zwitterionic dihydrooxazole o-QM precursors | Stable intermediates for multicomponent reactions | nih.govacs.org |

| 2-(benzo[b]thiophen-2-yl)-4-phenyl-4,5-dihydrooxazoles | Screened for broad-spectrum antifungal activity | nih.govresearchgate.net |

| (E)-5-[bromo(phenyl)methylene]-4,5-dihydrooxazoles | Functionalized derivatives synthesized via gold-catalyzed bromocyclization | mdpi.com |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.